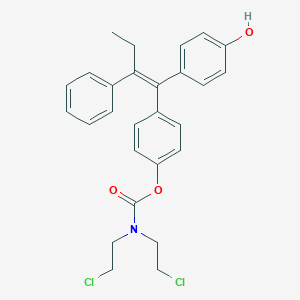
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate, commonly known as Z-endoxifen, is a derivative of tamoxifen, a well-known anti-estrogen drug used in breast cancer treatment. Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. It is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor (ER) and inhibits estrogen signaling in breast cancer cells.
Mécanisme D'action
Z-endoxifen is a (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate that binds to the ER and inhibits estrogen signaling in breast cancer cells. It acts as an antagonist of the ER in breast tissue, blocking the effects of estrogen on tumor growth. Z-endoxifen also has an agonistic effect on the ER in bone tissue, which is beneficial in preventing osteoporosis and bone fractures in breast cancer patients.
Effets Biochimiques Et Physiologiques
Z-endoxifen has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Z-endoxifen also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Z-endoxifen has been shown to increase the expression of genes involved in DNA repair, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Z-endoxifen is that it has shown efficacy in preclinical models of breast cancer, both in vitro and in vivo. This makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of Z-endoxifen is that it is not yet approved for clinical use, and its safety and efficacy in humans are still being evaluated.
Orientations Futures
There are several future directions for the research and development of Z-endoxifen. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and efficacy of Z-endoxifen in clinical trials. Additionally, there is a need to investigate the potential of Z-endoxifen in combination with other anti-cancer agents to enhance its anti-cancer activity. Finally, there is a need to explore the potential of Z-endoxifen in treating other types of cancer, including ovarian and endometrial cancer.
Conclusion
In conclusion, Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research and development of Z-endoxifen include optimization of the synthesis method, evaluation of its safety and efficacy in clinical trials, investigation of its potential in combination with other anti-cancer agents, and exploration of its potential in treating other types of cancer.
Méthodes De Synthèse
The synthesis of Z-endoxifen involves the reaction of (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenol with bis(2-chloroethyl)carbamate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Z-endoxifen. The purity of the synthesized compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
Z-endoxifen has been extensively studied in preclinical models for its anti-cancer activity. It has shown efficacy in inhibiting the growth of breast cancer cells both in vitro and in vivo. Z-endoxifen has also been shown to overcome tamoxifen resistance in breast cancer cells. Furthermore, Z-endoxifen has shown promise in treating other types of cancer, including ovarian and endometrial cancer.
Propriétés
Numéro CAS |
143134-33-2 |
|---|---|
Nom du produit |
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate |
Formule moléculaire |
C27H27Cl2NO3 |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H27Cl2NO3/c1-2-25(20-6-4-3-5-7-20)26(21-8-12-23(31)13-9-21)22-10-14-24(15-11-22)33-27(32)30(18-16-28)19-17-29/h3-15,31H,2,16-19H2,1H3/b26-25- |
Clé InChI |
TYINIAMKDVXLFJ-QPLCGJKRSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
Synonymes |
1-(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-1-(4-hydroxyphenyl)-2-phenylbut-1-ene 1-BCCOPH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
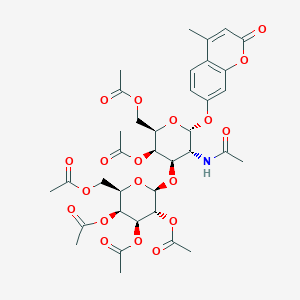
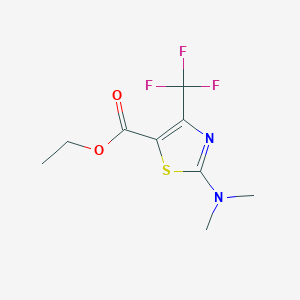
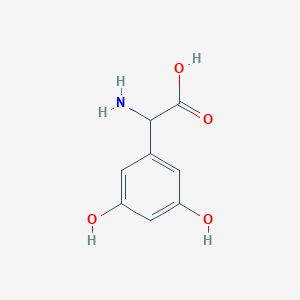
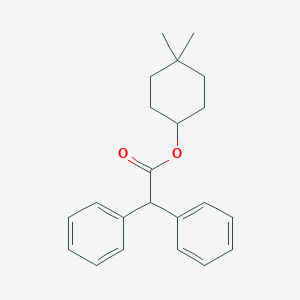
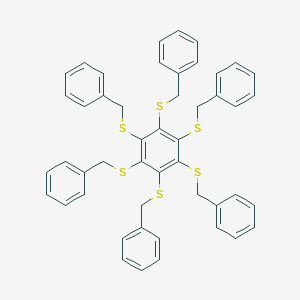

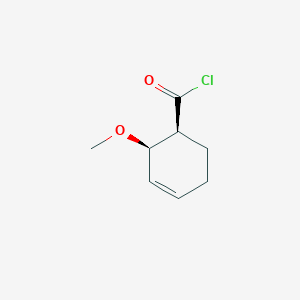

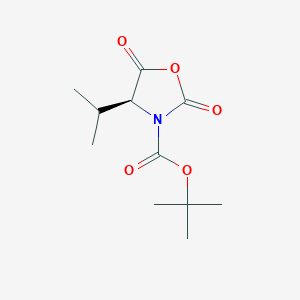
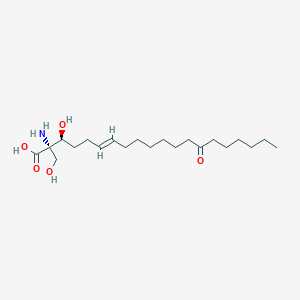
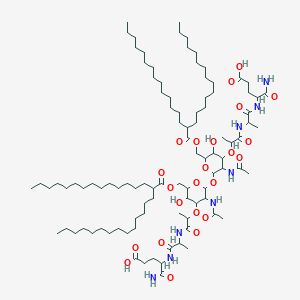
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)